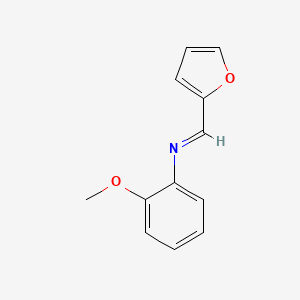![molecular formula C11H4Br2N2O2 B12895413 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-65-8](/img/structure/B12895413.png)
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione is a complex organic compound with the molecular formula C11H4Br2N2O2. It is characterized by its unique structure, which includes an imidazole ring fused to an isoquinoline ring, with bromine atoms at the 7 and 8 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione typically involves the bromination of imidazo[1,2-b]isoquinoline-5,10-dione. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 7 and 8 positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the bromination process to achieve high yields and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc and acetic acid or hydrogen gas with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted imidazoisoquinoline derivatives .
Aplicaciones Científicas De Investigación
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specific properties, such as electronic or photonic materials
Mecanismo De Acción
The mechanism of action of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with molecular targets within cells. The compound can bind to specific proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[3,4-g]isoquinoline-5,10-dione: Similar in structure but lacks the bromine atoms at the 7 and 8 positions.
Indolizine-5,8-dione: Another related compound with a different ring structure and substitution pattern.
Uniqueness
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione is unique due to the presence of bromine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Propiedades
Número CAS |
62366-65-8 |
|---|---|
Fórmula molecular |
C11H4Br2N2O2 |
Peso molecular |
355.97 g/mol |
Nombre IUPAC |
7,8-dibromoimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C11H4Br2N2O2/c12-7-3-5-6(4-8(7)13)11(17)15-2-1-14-10(15)9(5)16/h1-4H |
Clave InChI |
IWUVLTLWZCDFCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=N1)C(=O)C3=CC(=C(C=C3C2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
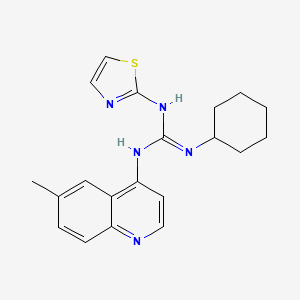
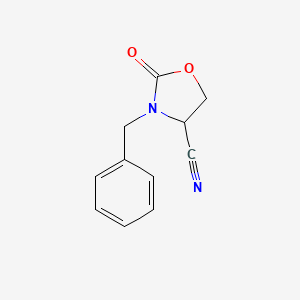
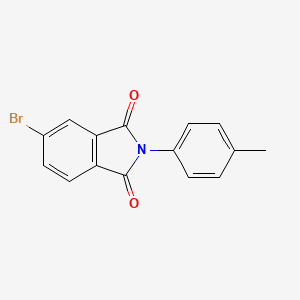


![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
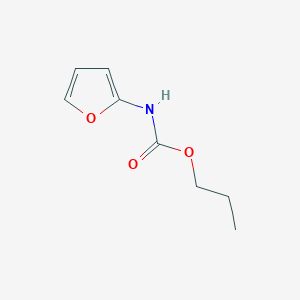
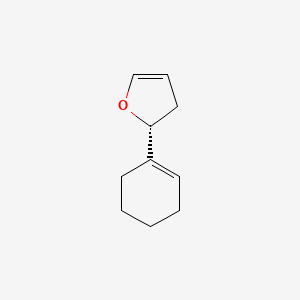
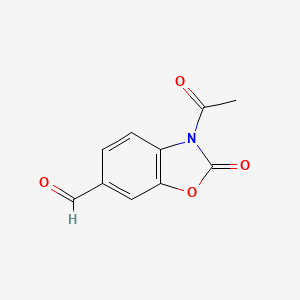


![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
